molecular formula C6H10N2O3 B166532 (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione CAS No. 126266-50-0

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B166532
CAS No.: 126266-50-0
M. Wt: 158.16 g/mol
InChI Key: PLXRPOZBZWVXCG-BBIVZNJYSA-N
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Description

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione is a chiral compound with a piperazine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the use of D-glutamine as a starting material, which undergoes a series of reactions to form the desired compound . The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to increase yield and reduce production costs. The choice of solvents and catalysts is crucial to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups on the piperazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include halogens for substitution reactions and metal catalysts for oxidation and reduction reactions. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while reduction reactions can produce reduced forms with different functional groups.

Scientific Research Applications

(3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione include other piperazine derivatives such as:

Uniqueness

What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R,6S)-3-hydroxy-3,6-dimethylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c1-3-4(9)8-6(2,11)5(10)7-3/h3,11H,1-2H3,(H,7,10)(H,8,9)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXRPOZBZWVXCG-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)N1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@](C(=O)N1)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70560166
Record name (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126266-50-0
Record name (3R,6S)-3-Hydroxy-3,6-dimethylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70560166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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